molecular formula C4H3NO2S2 B1257095 2-Sulfanyl-1,3-thiazole-4-carboxylic acid CAS No. 89180-62-1

2-Sulfanyl-1,3-thiazole-4-carboxylic acid

Cat. No. B1257095
CAS RN: 89180-62-1
M. Wt: 161.2 g/mol
InChI Key: UZWWFFJHMATGGR-UHFFFAOYSA-N
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Description

“2-Sulfanyl-1,3-thiazole-4-carboxylic acid” is a compound that belongs to the class of organic compounds known as thiazolecarboxylic acids and derivatives . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid group (or a derivative thereof) .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in many studies . For instance, a series of novel N‐ (substituted‐benzyl)‐4‐ (trifluoromethyl)thiazole‐2‐sulfonamide and 2‐ (N‐ [2‐chlorobenzyl]sulfamoyl)thiazole‐4‐carboxylic acid derivatives were synthesized from readily available 4‐ (trifluoromethyl)thiazol‐2‐amine and ethyl 2‐aminothiazole‐4‐carboxylate, respectively .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have been observed to undergo various chemical reactions . For instance, a novel thiazole derivative 2-[(4-chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) was produced when substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5- carboxylate and potassium carbonate were added to a mixture of methanol and water .

Scientific Research Applications

Drug Synthesis

“2-Sulfanyl-1,3-thiazole-4-carboxylic acid” is used in the synthesis of various drugs. For instance, it is found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .

Antioxidant Research

Thiazole derivatives, which include “2-Sulfanyl-1,3-thiazole-4-carboxylic acid”, have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anti-Inflammatory Research

Thiazole derivatives have also been found to have anti-inflammatory properties . This makes “2-Sulfanyl-1,3-thiazole-4-carboxylic acid” potentially useful in the development of new anti-inflammatory drugs.

Antimicrobial Research

“2-Sulfanyl-1,3-thiazole-4-carboxylic acid” has potential applications in antimicrobial research . Antimicrobial substances offer a defense against microorganisms, so this compound could be used in the development of new antimicrobial treatments.

Antiviral Research

Thiazole derivatives have been found to have antiviral properties . This suggests that “2-Sulfanyl-1,3-thiazole-4-carboxylic acid” could be used in the development of new antiviral drugs.

Cancer Research

“2-Sulfanyl-1,3-thiazole-4-carboxylic acid” has been used in the synthesis of a unit containing thiazole of a cyclic depsipeptide Lyngbyabellin A, which exhibited moderate cytotoxicity against KB and LoVo cells . This indicates potential applications in cancer research and the development of new cancer treatments.

Future Directions

Thiazole derivatives have shown potential in various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . This suggests promising future directions for the study and application of “2-Sulfanyl-1,3-thiazole-4-carboxylic acid” and similar compounds.

properties

IUPAC Name

2-sulfanylidene-3H-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO2S2/c6-3(7)2-1-9-4(8)5-2/h1H,(H,5,8)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWWFFJHMATGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Sulfanyl-1,3-thiazole-4-carboxylic acid

CAS RN

89180-62-1
Record name 2-sulfanyl-1,3-thiazole-4-carboxylic acid
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